molecular formula C18H25N3O2 B6776652 N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide

N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide

Cat. No.: B6776652
M. Wt: 315.4 g/mol
InChI Key: PCXNKMMVRNZOFW-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,21-9-11-23-12-10-21)17(22)19-8-7-15-13-14-5-3-4-6-16(14)20-15/h3-6,13,20H,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNKMMVRNZOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=CC2=CC=CC=C2N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-(1H-indol-2-yl)ethyl]-2-methyl-2-morpholin-4-ylpropanamide can be compared with other indole derivatives such as:

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